molecular formula C18H19N3OS B2862546 1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one CAS No. 690646-30-1

1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one

Cat. No.: B2862546
CAS No.: 690646-30-1
M. Wt: 325.43
InChI Key: FFDLRBMWNMHEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tert-butylphenyl group linked via an ethanone bridge to a [1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl moiety. While direct pharmacological data for this compound is absent in the provided evidence, structural analogs suggest applications in anticancer or kinase-targeting therapies .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-18(2,3)14-9-7-13(8-10-14)15(22)12-23-17-20-19-16-6-4-5-11-21(16)17/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDLRBMWNMHEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one typically involves multiple steps, including the formation of the triazolopyridinylsulfanyl core and the subsequent attachment of the tert-butylphenyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The triazolopyridinylsulfanyl moiety plays a crucial role in these interactions, contributing to the compound’s specificity and potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone (CAS: 690643-07-3)

  • Molecular Formula : C₁₆H₁₃N₃O₃S
  • Molecular Weight : 327.36 g/mol
  • Key Structural Differences :
    • Replaces the tert-butylphenyl group with a 2,3-dihydrobenzodioxin ring.
    • The benzodioxin group introduces increased polarity and hydrogen-bonding capacity compared to the hydrophobic tert-butyl substituent.
  • Implications: Higher solubility in polar solvents due to the oxygen-rich benzodioxin ring. Potential differences in target binding due to altered electronic and steric effects .

2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS: 374693-57-9)

  • Molecular Formula : C₁₆H₁₈N₄OS₂
  • Molecular Weight : 346.47 g/mol
  • Key Structural Differences :
    • Features a benzothiazolo-triazole fused ring system instead of a triazolopyridine.
    • Substitutes the tert-butylphenyl group with a 4-methylpiperidinyl group.
  • Physicochemical Properties :
    • Density : 1.48 g/cm³ (predicted)
    • pKa : 0.82 (predicted), indicating weak acidity.
  • Implications :
    • The benzothiazolo-triazole system may enhance π-π stacking interactions with aromatic residues in enzyme active sites.
    • The methylpiperidinyl group could improve blood-brain barrier penetration .

Chalcone Derivatives Bearing Triazolo[4,3-a]quinoxaline Moieties

  • Example Structure: (Z)-{4-[(1-Ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenyl}-3-substituted phenylprop-2-en-1-ones
  • Key Structural Differences: Incorporates a triazoloquinoxaline core instead of triazolopyridine. Includes a chalcone (α,β-unsaturated ketone) backbone linked to substituted phenyl groups.
  • Biological Activity :
    • Demonstrated dual inhibition of EGFR kinase (IC₅₀: 0.12–0.45 μM) and tubulin polymerization (IC₅₀: 1.8–3.2 μM).
    • The ethyl group on the triazolo ring enhances metabolic stability compared to methyl or hydrogen substituents .

Comparative Analysis Table

Compound Name / Feature Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties/Activities
Target Compound Not provided Triazolopyridine-sulfanyl 4-tert-Butylphenyl Likely lipophilic, kinase inhibition*
690643-07-3 327.36 Triazolopyridine-sulfanyl 2,3-Dihydrobenzodioxin Higher polarity, improved solubility
374693-57-9 346.47 Benzothiazolo-triazole-sulfanyl 4-Methylpiperidinyl Predicted CNS penetration
Chalcone-Triazoloquinoxaline ~450–500 (estimated) Triazoloquinoxaline-chalcone Ethyl-triazolo, substituted phenyl Dual EGFR/tubulin inhibition

**Inferred from structural analogs.

Key Findings and Implications

Substituent Effects: Lipophilicity: The tert-butyl group in the target compound likely enhances membrane permeability compared to polar substituents like benzodioxin . Target Selectivity: Triazolopyridine vs. triazoloquinoxaline cores may influence kinase vs. tubulin binding preferences .

Synthetic Accessibility :

  • Chalcone derivatives () require multi-step synthesis involving Claisen-Schmidt condensations, whereas sulfanyl-linked compounds (e.g., target compound) may be synthesized via thiol-ether couplings .

Biological Potency :

  • The absence of an α,β-unsaturated ketone (as in chalcone derivatives) in the target compound may reduce tubulin polymerization inhibition but improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.